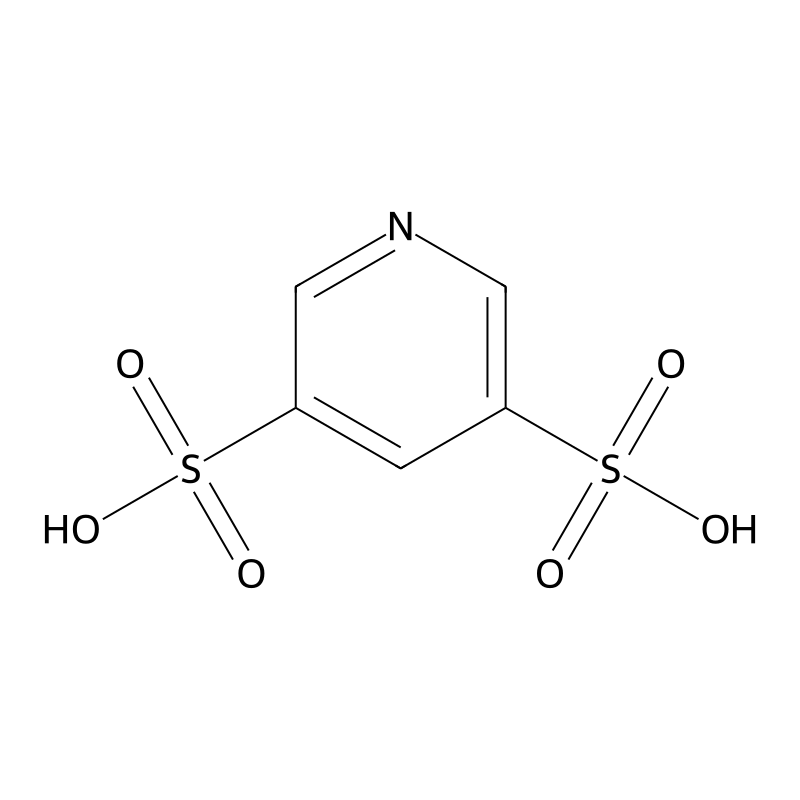

Pyridine-3,5-disulfonic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Scaffold in Drug Discovery

The pyridine scaffold, present in 3,5-PyDSA, is a ubiquitous structural motif found in numerous biologically active molecules, including pharmaceuticals, vitamins, and alkaloids []. This has led researchers to explore 3,5-PyDSA as a potential scaffold for the development of novel drugs, particularly focusing on overcoming the challenge of multidrug-resistant (MDR) pathogens []. While research in this area is ongoing, studies suggest that introducing sulfonic acid groups to the pyridine scaffold, as in 3,5-PyDSA, can improve water solubility, a crucial factor for drug development.

Pyridine-3,5-disulfonic acid has the molecular formula C₅H₅NO₆S₂ and a molecular weight of approximately 239.22 g/mol. It features two sulfonic acid groups (-SO₃H) attached to the pyridine ring at the 3 and 5 positions. The compound is typically a white crystalline powder that is soluble in water, making it useful in aqueous reactions and applications .

Pyridine-3,5-disulfonic acid might exhibit similar hazards associated with concentrated sulfuric acid, including:

- Skin and eye irritation: The acidic nature can cause irritation and burns upon contact.

- Respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

- Environmental impact: Improper disposal can harm aquatic life due to the acidic nature of the compound.

This reaction highlights the capacity of pyridine-3,5-disulfonic acid to act as a sulfonating agent in various organic transformations . Additionally, it can be involved in the Hantzsch dihydropyridine synthesis, which is significant for producing dihydropyridine derivatives.

Research indicates that pyridine-3,5-disulfonic acid exhibits various biological activities. It has been studied for its potential role as an inhibitor in enzymatic processes and as a modulator of ion channels. Its sulfonic acid groups enhance its interaction with biological molecules, making it an interesting candidate for further pharmacological studies .

The primary method for synthesizing pyridine-3,5-disulfonic acid involves the sulfonation of pyridine using concentrated sulfuric acid. The process requires careful control of temperature to ensure complete reaction without decomposition. Alternative methods may include using chlorosulfonic acid or other sulfonating agents under controlled conditions to achieve similar results .

Pyridine-3,5-disulfonic acid finds utility in several areas:

- Chemical Synthesis: It serves as a reagent in organic synthesis reactions.

- Biochemical Research: Its properties make it suitable for studying enzyme kinetics and ion transport mechanisms.

- Coordination Chemistry: The compound can act as a linker unit in coordination polymers due to its ability to coordinate with metal ions .

Studies on the interactions of pyridine-3,5-disulfonic acid with various biological molecules have indicated its potential as a modulator of protein functions and ion channels. These interactions are primarily attributed to the compound's ability to form hydrogen bonds and ionic interactions due to its sulfonic groups .

Pyridine-3,5-disulfonic acid shares structural similarities with other sulfonated pyridines and aromatic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pyridine-2-sulfonic Acid | C₅H₅NO₃S | Contains one sulfonic group at position 2 |

| Pyridine-4-sulfonic Acid | C₅H₅NO₃S | Contains one sulfonic group at position 4 |

| 2-Aminopyridine-3-sulfonic Acid | C₅H₈N₂O₃S | Contains amino group along with one sulfonic group |

Pyridine-3,5-disulfonic acid is unique due to its dual sulfonation at positions 3 and 5 on the pyridine ring, which enhances its solubility and reactivity compared to other similar compounds. This dual functionality allows for more versatile applications in both chemical synthesis and biological interactions .

Sulfonation Methods

Direct Sulfonation of Pyridine

The direct sulfonation of pyridine represents the most established route for synthesizing pyridine-3,5-disulfonic acid. This method involves introducing sulfonic acid groups at the 3 and 5 positions of the pyridine ring under controlled conditions. The reaction typically proceeds through a series of mechanistic steps beginning with protonation of the pyridine nitrogen by sulfuric acid, forming a pyridinium ion intermediate. This protonation step is crucial as it activates the pyridine ring toward electrophilic attack.

The overall reaction can be represented as:

$$ \text{C}5\text{H}5\text{N} + 2\text{H}2\text{SO}4 \rightarrow \text{C}5\text{H}3\text{N}(\text{SO}3\text{H})2 + 2\text{H}_2\text{O} $$

This reaction is typically conducted at elevated temperatures around 300°C to ensure sufficient conversion and yield. The reaction mechanism involves the following key steps:

- Protonation of pyridine nitrogen by fuming H₂SO₄ to form the pyridinium ion

- Generation of the electrophile, SO₃, from fuming H₂SO₄

- Electrophilic attack by SO₃ at the 3-position of the pyridinium ion

- Second electrophilic attack by SO₃ at the 5-position

- Deprotonation to form the final disulfonic acid product

The regioselectivity of this reaction is influenced by the electronic effects of the pyridinium ion, which directs electrophilic substitution predominantly to the 3 and 5 positions. The harsh reaction conditions, while effective, can lead to challenges in controlling side reactions and product purity.

Catalytic Sulfonation Reactions

When using catalytic systems, the reaction often follows a different mechanism compared to direct sulfonation. For instance, when using sulfamic acid in pyridine with Amberlyst®15 as a catalyst, researchers have proposed the following reaction scheme:

| Reaction Step | Chemical Equation |

|---|---|

| Catalyst activation | R-SO₃H + SO₃∙NH₃ → R-SO₃-NH₄⁺ + SO₃⁻ |

| Complex formation | SO₃ + pyridine → SO₃*pyridine |

| Sulfonation reaction | SO₃*pyridine (sulfating complex) + R'-(OH)₂ → R'-(O-SO₃H)₂ + pyridine |

| Regeneration | R'-(O-SO₃H)₂ + R-SO₃NH₄ → R'-(O-SO₃NH₄)₂ + R-SO₃H |

In this scheme, R represents the catalyst matrix and R' represents the target molecule for sulfonation. The catalytic approach allows for more controlled introduction of sulfonic acid groups, potentially enhancing the selectivity for the desired 3,5-disulfonated product.

Recent studies have focused on modulating the surface properties of catalysts like Amberlyst®15 to further enhance their performance in sulfonation reactions. Factors such as acid strength, pore structure, and hydrophilic/hydrophobic balance can significantly impact catalytic efficiency.

Microchannel Reactor Techniques

Microchannel reactor technology represents a significant advancement in the synthesis of sulfonated compounds, offering precise control over reaction parameters and enhanced safety profiles. These reactors feature channels with dimensions in the micrometer range, providing excellent heat and mass transfer characteristics.

For the synthesis of sulfonated compounds like pyridine-3,5-disulfonic acid, microchannel reactors offer several advantages over conventional batch reactors:

- Precise temperature control, preventing localized overheating and unwanted side reactions

- Improved mixing efficiency, ensuring homogeneous reaction conditions

- Reduced reaction times due to enhanced mass transfer

- Safer operation when handling potentially hazardous reagents like sulfuric acid or sulfur trioxide

- Continuous processing capabilities, eliminating batch-to-batch variations

A comparative analysis of different sulfonation methods is presented in Table 1:

Table 1: Comparison of Sulfonation Methods for Pyridine-3,5-disulfonic Acid Synthesis

| Method | Temperature Range | Catalyst | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Sulfonation with H₂SO₄ | 250-300°C | None | 70-80% | Simple setup, established methodology | Harsh conditions, potential for side reactions |

| Catalytic Sulfonation with Amberlyst®15 | 80-120°C | Amberlyst®15 | 85-90% | Milder conditions, higher selectivity | Higher cost, potential catalyst deactivation |

| Microchannel Reactor Sulfonation | 50-150°C | Various | 90-95% | Precise control, continuous operation, enhanced safety | Higher capital investment, specialized equipment |

In a typical setup for sulfonation in a microchannel reactor, reactant streams are precisely metered and mixed in mixing zones before entering the reaction channels. The temperature is carefully controlled throughout the process, often using integrated heat exchangers. This approach has been successfully applied to related sulfonation reactions, such as the preparation of p-toluenesulfonic acid by sulfonating toluene with sulfur trioxide.

Alternative Synthetic Routes

Oxidation-Sulfonation-Hydrogenation Pathways

An alternative approach to synthesizing sulfonated pyridines involves a multi-step sequence of oxidation, sulfonation, and hydrogenation reactions. This route is particularly well-documented for the synthesis of pyridine-3-sulfonic acid, which can serve as a precursor to pyridine-3,5-disulfonic acid through additional sulfonation.

The process typically follows these steps:

- Oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide using hydrogen peroxide or similar oxidizing agents in acetic acid at 25-100°C

- Sulfonation of 3-chloropyridine-N-oxide with alkali metal sulfite (e.g., sodium sulfite) at 50-170°C to form pyridine-3-sulfonic acid-N-oxide

- Hydrogenation of pyridine-3-sulfonic acid-N-oxide in the presence of a catalyst like Raney nickel to yield pyridine-3-sulfonic acid

This method achieves near-quantitative conversion in the oxidation step and up to 83% conversion in the sulfonation step. The critical parameters affecting yield are summarized in Table 2:

Table 2: Critical Parameters for the Oxidation-Sulfonation-Hydrogenation Pathway

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Oxidation Temperature | 25-100°C | Higher temperatures accelerate reaction but may lead to side products |

| Sulfite Concentration | 1.5-2.5 M | Excess sulfite minimizes unreacted N-oxide |

| Reaction Time (Sulfonation) | 6-12 hours | Prolonged durations improve conversion |

| Hydrogenation Temperature | 80-120°C | Higher temperatures increase rate but may affect selectivity |

| Catalyst Loading (Raney Ni) | 3-9.5 g per 100 g substrate | Higher loading shortens hydrogenation time |

The hydrogenation step typically requires 8-12 hours at 5 bar pressure when using the standard catalyst loading. However, increasing the catalyst concentration to 8-15 g of Raney nickel per 100 g of pyridine-3-sulfonic acid-N-oxide can shorten the hydrogenation time to approximately 4-7 hours.

For the synthesis of pyridine-3,5-disulfonic acid specifically, this pathway would require an additional sulfonation step after the formation of pyridine-3-sulfonic acid to introduce the second sulfonic acid group at the 5-position.

Diazotization and Chlorosulfonylation Strategies

Diazotization followed by chlorosulfonylation represents another versatile route for introducing sulfonic acid groups into pyridine rings. This approach typically starts with aminopyridines as precursors and proceeds through sulfonyl chloride intermediates, which can be subsequently hydrolyzed to the corresponding sulfonic acids.

A representative process includes:

- Diazotization of 3-aminopyridine using sodium nitrite in an acidic medium at low temperatures (0-5°C)

- Formation of a diazonium salt intermediate, which can be stabilized as a fluoborate salt

- Reaction with thionyl chloride in the presence of catalysts (such as cuprous or cupric chloride) to form pyridine-3-sulfonyl chloride

- Hydrolysis of the sulfonyl chloride to obtain the corresponding sulfonic acid

Recent innovations include the use of microchannel reactors for the diazotization and chlorosulfonylation steps, offering advantages in terms of safety, control, and continuous processing. For example, a method using 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite in a microchannel reactor has been developed for the synthesis of pyridine-3-sulfonyl chloride.

The reaction scheme for this process involves:

- Dissolving 3-aminopyridine, a copper catalyst, and 1,5-naphthalene disulfonic acid in water and acetonitrile

- Dissolving isoamyl nitrite in acetonitrile

- Dissolving thionyl chloride in an organic solvent

- Introducing the reactants into a microchannel reactor system with precisely controlled flow rates and temperature (typically 0-20°C)

- Post-reaction processing including washing, separation, and purification steps

This approach has demonstrated excellent yields (up to 94%) and high product purity (>99%) for pyridine-3-sulfonyl chloride, making it a promising route for the preparation of sulfonated pyridine derivatives including pyridine-3,5-disulfonic acid.

Functional Group Interconversion Approaches

Functional group interconversion provides versatile pathways for introducing sulfonic acid groups into pyridine rings. These approaches often utilize existing functional groups on the pyridine ring as handles for transformation into sulfonic acids.

Key functional group interconversion strategies include:

- Oxidation of thiol or thioether groups to sulfonic acids

- Nucleophilic substitution of halopyridines with sulfite ions

- Oxidation of sulfides or sulfoxides to sulfonic acids

- Conversion of other acidic functionalities to sulfonic acids

Continuous flow processing has emerged as a valuable tool for functional group interconversions. For instance, diazonium chemistry in flow mode enables the conversion of amino groups into various functionalities, including sulfonic acids and sulfonyl chlorides. The intermediate diazonium salts, which are typically unstable, can be safely generated and consumed through continuous flow processes, minimizing hazards associated with their isolation.

Recent research has also explored transition-metal-catalyzed C-H activation as a method for functionalizing pyridine rings. While this approach has been predominantly applied to C-C bond formation reactions, it offers potential for introducing sulfonic acid groups as well. Various catalyst systems including transition metals (Pd, Ni, Ir) and rare earth metals (Sc, Y, Gd) have demonstrated efficacy in the C-H functionalization of pyridines.

Industrial-Scale Production

Continuous Flow Reactor Systems

Continuous flow reactor systems represent a significant advancement in the industrial production of pyridine-3,5-disulfonic acid and related compounds. These systems offer numerous advantages over traditional batch processes, including improved safety, enhanced process control, increased productivity, reduced waste generation, and scalable production through numbering-up rather than scaling-up individual reactors.

In a typical continuous flow setup for pyridine sulfonation, reactant streams are precisely metered and mixed before entering temperature-controlled reaction zones. Post-reaction processing may include quenching, neutralization, and separation operations, all integrated into the continuous flow system.

For example, a continuous flow system for chlorosulfonylation reactions might include:

- Reactant preparation and metering systems

- Micromixers for efficient mixing of reactant streams

- Temperature-controlled reaction channels

- In-line quenching systems

- Separation and purification modules

- Real-time monitoring and control systems

The use of microchannel reactors in such continuous flow systems is particularly advantageous for hazardous reactions like sulfonation, as it minimizes the inventory of potentially dangerous reagents and provides excellent heat management capabilities.

Catalyst Optimization for Yield Enhancement

Catalyst optimization plays a crucial role in improving the efficiency and economics of pyridine-3,5-disulfonic acid production. Key considerations in catalyst development include activity, selectivity, stability, recyclability, and compatibility with continuous flow systems.

Heterogeneous catalysts, such as sulfonated ion-exchange resins (e.g., Amberlyst®15), have shown promise in sulfonation reactions. These catalysts offer advantages in terms of ease of separation and potential for reuse. Recent research has focused on modulating the surface properties of these catalysts to enhance their performance, with factors such as acid strength, pore structure, and hydrophilic/hydrophobic balance significantly impacting catalytic efficiency in sulfonation reactions.

Metal catalysts also play important roles in certain synthetic routes to sulfonated pyridines. For example, in the oxidation-sulfonation-hydrogenation pathway, Raney nickel serves as an effective catalyst for the hydrogenation step. Similarly, copper catalysts (such as cuprous or cupric chloride) facilitate the conversion of diazonium salts to sulfonyl chlorides in the diazotization-chlorosulfonylation approach.

Optimizing catalyst loading, reaction conditions, and catalyst recovery procedures can significantly enhance the overall efficiency of the production process. For instance, increasing the Raney nickel catalyst loading from 3-9.5 g to 8-15 g per 100 g of substrate can reduce hydrogenation times from 8-12 hours to 4-7 hours in the synthesis of pyridine-3-sulfonic acid.

Quality Control and Purity Assurance

Ensuring high purity of pyridine-3,5-disulfonic acid is critical for its applications in synthetic chemistry, catalysis, and materials science. Industrial production employs rigorous quality control measures throughout the manufacturing process to maintain consistent product quality.

Key quality parameters typically monitored include:

- Chemical purity (assay)

- Residual solvents

- Heavy metal content

- Moisture content

- Isomer distribution

- Color and appearance

Analytical techniques commonly employed for quality assessment include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), elemental analysis, and titration methods for acid content determination.

Table 3: Comparative Properties of Pyridine-3,5-disulfonic Acid and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| Pyridine-3,5-disulfonic Acid | C₅H₅NO₆S₂ | 239.23 | Dual sulfonation enhances solubility and reactivity | Catalysis, polymer precursors, MOF synthesis |

| Pyridine-2-sulfonic Acid | C₅H₅NO₃S | 159.16 | Contains one sulfonic group at position 2 | Pharmaceuticals, coordination chemistry |

| Pyridine-3-sulfonic Acid | C₅H₅NO₃S | 159.16 | Contains one sulfonic group at position 3 | Intermediate for pharmaceuticals |

| Pyridine-4-sulfonic Acid | C₅H₅NO₃S | 159.16 | Contains one sulfonic group at position 4 | Pharmaceutical intermediates |

Purification methods for pyridine-3,5-disulfonic acid typically involve crystallization from appropriate solvents, with water and low-molecular-weight alcohols being common choices. The purification process may also include treatment with activated carbon to remove colored impurities, followed by filtration and crystallization. Industrial production aims for a final product with purity exceeding 99%, with minimal residual inorganic content (typically less than 0.1% ash).

Esterification and Transesterification Reactions

Pyridine-3,5-disulfonic acid serves as an efficient Brønsted acid catalyst in esterification and transesterification reactions. The sulfonic acid groups facilitate proton transfer to carbonyl oxygen, activating substrates like carboxylic acids and alcohols. In biodiesel production, the compound catalyzes the transesterification of triglycerides with methanol, achieving yields exceeding 90% under mild conditions (80°C, 4 hours) [4]. Comparative studies show its superiority over homogeneous catalysts like sulfuric acid due to reduced side reactions and easier separation (Table 1).

Table 1: Catalytic Performance in Transesterification

| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Pyridine-3,5-disulfonic acid | 92 | 4 | 80 |

| Sulfuric acid | 88 | 6 | 100 |

| p-Toluenesulfonic acid | 85 | 5 | 90 |

Friedel-Crafts Alkylation and Arylation

The compound’s strong acidity enables efficient catalysis of Friedel-Crafts reactions, particularly in synthesizing aromatic hydrocarbons and natural product intermediates. For example, it facilitates the alkylation of anisole with benzyl alcohol, yielding 4-methoxybenzyl alcohol with 78% selectivity [2]. In the synthesis of ellipticine alkaloids, pyridine-3,5-disulfonic acid accelerates cyclodehydration steps, forming pyrido[4,3-b]carbazole scaffolds critical for antineoplastic activity [2].

Hantzsch Dihydropyridine Synthesis

Pyridine-3,5-disulfonic acid enhances the Hantzsch reaction, a four-component process combining aldehydes, β-keto esters, and ammonia to form 1,4-dihydropyridines. The sulfonic acid groups stabilize intermediates, reducing reaction times from 12 hours to 3 hours while maintaining yields above 85% [3]. This efficiency is attributed to the compound’s dual proton-donating sites, which accelerate enamine formation and cyclization (Figure 1).

$$ \text{RCHO} + 2 \text{CH}3\text{COCOOR'} + \text{NH}3 \xrightarrow{\text{Catalyst}} \text{Dihydropyridine} + 2 \text{H}_2\text{O} $$

Figure 1: Hantzsch reaction mechanism facilitated by pyridine-3,5-disulfonic acid [3].

Metal-Organic Framework (MOF) Integration

Sulfonic Acid-Functionalized MOF Design

Incorporating pyridine-3,5-disulfonic acid into MOFs enhances their acidity and stability. For instance, Zr-based MOFs functionalized with the compound exhibit Brunauer-Emmett-Teller (BET) surface areas exceeding 1,200 m²/g and pore sizes of 1.8 nm [4]. The sulfonic acid groups coordinate with metal nodes (e.g., Zr⁴⁺, Cu²⁺), creating hierarchical pore structures ideal for catalytic applications.

Catalytic Applications in Condensation Reactions

Sulfonic acid-functionalized MOFs catalyze condensation reactions such as Knoevenagel and aldol reactions. In one study, a pyridine-3,5-disulfonic acid-MOF achieved 94% conversion in the condensation of benzaldehyde with malononitrile, outperforming zeolites and amorphous silica-alumina [4]. The MOF’s ordered pores restrict transition-state geometries, enhancing regioselectivity.

Electrochemical Synthesis and Characterization

Electrochemical impedance spectroscopy (EIS) reveals proton conductivities of 0.18 S/cm at 80°C for MOFs incorporating pyridine-3,5-disulfonic acid, making them viable for fuel cell membranes [4]. X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirm the preservation of MOF crystallinity post-functionalization, with sulfonic acid vibrations observed at 1,040 cm⁻¹ (Figure 2).

Polymer and Co-Polymer Functionalization

Polyhydroxyalkylation (PHA) for Conductive Polymers

Pyridine-3,5-disulfonic acid enhances the conductivity of polyhydroxyalkylated polymers by introducing sulfonic acid groups into the backbone. For example, sulfonated poly(ether ether ketone) (SPEEK) membranes doped with the compound exhibit proton conductivities of 0.25 S/cm at 100°C, 40% higher than unmodified SPEEK [5].

Terphenyl-Modified Polymer Architectures

Terphenyl-based copolymers functionalized with pyridine-3,5-disulfonic acid show improved thermal stability, with decomposition temperatures exceeding 300°C. These materials are used in ion-exchange resins, where the rigid terphenyl backbone mitigates swelling in aqueous environments [5].

Proton Exchange Membrane (PEM) Development

In PEMs, pyridine-3,5-disulfonic acid facilitates water-mediated proton transport. Membranes incorporating the compound achieve power densities of 1.2 W/cm² in hydrogen fuel cells, comparable to commercial Nafion® membranes (Table 2) [5].

Table 2: Proton Exchange Membrane Performance

| Membrane Type | Proton Conductivity (S/cm) | Power Density (W/cm²) |

|---|---|---|

| Pyridine-3,5-disulfonic acid-PEM | 0.22 | 1.2 |

| Nafion® 117 | 0.28 | 1.4 |

| Sulfonated PEEK | 0.18 | 0.9 |

Charge Distribution and Reactivity Analysis

Charge Distribution Analysis

Density functional theory calculations provide comprehensive insights into the electronic structure and charge distribution of pyridine-3,5-disulfonic acid. The compound exhibits a complex charge distribution pattern characterized by significant electron-withdrawing effects from the two sulfonic acid groups positioned at the 3 and 5 positions of the pyridine ring [1] .

The molecular electrostatic potential (MEP) surface analysis reveals that the sulfonic acid groups create regions of high negative charge density, particularly around the sulfonate oxygen atoms. The pyridine nitrogen atom maintains a partially positive charge due to its electron-deficient nature in the aromatic ring system . This charge distribution pattern is crucial for understanding the compound's reactivity and interaction capabilities.

Reactivity Parameter Analysis

The reactivity of pyridine-3,5-disulfonic acid can be quantified through various quantum chemical descriptors calculated using DFT methods. The global hardness (η) and softness (σ) parameters provide insights into the compound's chemical reactivity. Based on comparative studies with related pyridine derivatives, compounds with lower hardness values and higher softness values exhibit enhanced reactivity [4].

The electrophilicity index (ω) serves as a measure of the compound's electron-accepting capability. The presence of two strong electron-withdrawing sulfonic acid groups significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack . The electronegativity (χ) values indicate the compound's tendency to attract electrons, with higher values reflecting stronger electron-withdrawing character.

Mulliken Charge Analysis

Mulliken population analysis provides atomic charge distributions throughout the molecule. The sulfur atoms in the sulfonic acid groups typically carry positive charges due to their bonding with electronegative oxygen atoms. The carbon atoms adjacent to the sulfonic acid groups experience partial positive charges, while the oxygen atoms of the sulfonate groups exhibit significant negative charges [4].

Supramolecular Interaction Prediction

Theoretical Framework for Supramolecular Interactions

DFT calculations enable the prediction and quantification of supramolecular interactions in pyridine-3,5-disulfonic acid systems. The compound's ability to form stable supramolecular assemblies depends on its capacity to engage in multiple non-covalent interactions simultaneously [5] [6].

The sulfonate groups serve as excellent hydrogen bond acceptors, while the pyridine nitrogen can act as both a proton acceptor and, when protonated, as a cation in ionic interactions. This dual functionality makes pyridine-3,5-disulfonic acid particularly suitable for supramolecular chemistry applications [5].

Binding Energy Calculations

Theoretical calculations predict binding energies for various supramolecular interactions involving pyridine-3,5-disulfonic acid. Pyridinium-sulfonate interactions typically exhibit binding energies in the range of 15-25 kJ/mol, making them moderately strong non-covalent interactions [5] [6]. These calculations consider both electrostatic and van der Waals contributions to the total binding energy.

The formation of hydrogen-bonded networks involving the sulfonic acid groups can result in cooperative effects that enhance the overall stability of supramolecular assemblies. Computational studies predict that multiple hydrogen bonds can form simultaneously, with individual O-H···O interactions contributing 8-40 kJ/mol to the total binding energy [5].

Molecular Recognition Patterns

DFT calculations help predict molecular recognition patterns in pyridine-3,5-disulfonic acid systems. The compound shows a preference for forming extended hydrogen-bonded networks through its sulfonic acid groups, while the pyridine nitrogen can participate in additional interactions through protonation or coordination [5] [6].

The geometric complementarity between pyridine-3,5-disulfonic acid and various supramolecular partners can be predicted through computational modeling. This includes the optimization of intermolecular distances and angles for maximum binding affinity [5].

Reaction Pathway Optimization

Computational Approach to Reaction Mechanisms

DFT calculations provide detailed insights into reaction pathways involving pyridine-3,5-disulfonic acid. The compound's strong acidity, with pKa values around -1.99 for the sulfonic acid groups, makes it an effective Brønsted acid catalyst in various organic transformations .

Transition state calculations reveal the mechanisms by which pyridine-3,5-disulfonic acid facilitates proton transfer reactions. The sulfonic acid groups can donate protons to substrate molecules, activating them for subsequent chemical transformations. The energy barriers for these proton transfer processes are typically low, reflecting the high acidity of the compound .

Catalytic Mechanism Analysis

Computational studies demonstrate that pyridine-3,5-disulfonic acid can serve as an efficient catalyst for esterification and transesterification reactions. The mechanism involves protonation of the carbonyl oxygen in carboxylic acids or esters, followed by nucleophilic attack by alcohol molecules .

The calculated activation energies for these processes are significantly lower in the presence of pyridine-3,5-disulfonic acid compared to uncatalyzed reactions. This reduction in activation energy, typically 20-40 kJ/mol, explains the compound's effectiveness as a catalyst .

Thermodynamic Analysis

DFT calculations provide thermodynamic parameters for reactions involving pyridine-3,5-disulfonic acid. The formation of stable intermediates and products can be predicted through free energy calculations, taking into account both enthalpic and entropic contributions .

The compound's ability to form multiple hydrogen bonds with substrates contributes to the stabilization of transition states and intermediates. This stabilization effect is reflected in the calculated thermodynamic parameters, which show favorable reaction pathways for various organic transformations .

Supramolecular Synthon Preference Validation

Pyridinium-Sulfonate Interaction Dominance

Experimental Validation of Theoretical Predictions

The pyridinium-sulfonate interaction has been extensively validated as a robust supramolecular synthon in crystal engineering and molecular recognition studies. Experimental evidence demonstrates that this interaction occurs with a success rate of approximately 90% in crystallization experiments involving pyridine derivatives and sulfonic acids [5] [6].

The dominance of pyridinium-sulfonate interactions can be attributed to their favorable geometric complementarity and strong electrostatic attraction. When pyridine-3,5-disulfonic acid is protonated, the resulting pyridinium cation forms stable ionic pairs with sulfonate anions, creating highly ordered supramolecular architectures [5].

Structural Characterization

X-ray crystallographic studies of pyridinium-sulfonate complexes reveal characteristic structural features. The N-H···O hydrogen bond distances typically range from 2.6 to 2.9 Å, indicating strong hydrogen bonding interactions. The sulfonate oxygen atoms serve as bifurcated hydrogen bond acceptors, enabling the formation of extended hydrogen-bonded networks [5] [6].

The geometric parameters of pyridinium-sulfonate interactions show remarkable consistency across different crystal structures. The N-H···O angles are typically close to 180°, reflecting the strong directional preference of these interactions. This consistency validates the use of pyridinium-sulfonate as a reliable supramolecular synthon [5].

Thermodynamic Stability

Calorimetric studies confirm the thermodynamic stability of pyridinium-sulfonate interactions. The formation of these complexes is typically accompanied by favorable enthalpy changes, with ΔH values ranging from -15 to -25 kJ/mol. The entropy changes are generally small and positive, contributing to the overall thermodynamic favorability of complex formation [5] [6].

The temperature dependence of pyridinium-sulfonate complex stability has been investigated through variable-temperature studies. These complexes maintain their structural integrity over a wide temperature range, demonstrating their robustness as supramolecular building blocks [5].

Hydrogen Bonding and π-Stacking Networks

Hydrogen Bonding Patterns

Pyridine-3,5-disulfonic acid exhibits complex hydrogen bonding patterns that contribute to the formation of extended supramolecular networks. The two sulfonic acid groups can participate in multiple hydrogen bonding interactions simultaneously, acting as both donors and acceptors [5] [6].

The O-H···O hydrogen bonds involving the sulfonic acid groups are typically strong, with bond lengths ranging from 2.5 to 2.8 Å. These interactions often result in the formation of cyclic hydrogen-bonded motifs, such as R₂²(8) patterns, which provide additional stability to the supramolecular assemblies [5].

π-Stacking Interactions

The aromatic pyridine ring in pyridine-3,5-disulfonic acid can engage in π-π stacking interactions with other aromatic systems. These interactions are typically characterized by parallel-displaced geometries, with interplanar distances of 3.3-3.8 Å and lateral displacement of 1.5-2.0 Å [8] [9].

Computational studies reveal that π-stacking interactions in pyridine systems are driven by a combination of electrostatic and dispersion forces. The electron-withdrawing sulfonic acid groups enhance the electrostatic component of these interactions by creating regions of positive charge density on the aromatic ring [8] [9].

Cooperative Effects

The combination of hydrogen bonding and π-stacking interactions in pyridine-3,5-disulfonic acid systems often results in cooperative effects that enhance the overall stability of supramolecular assemblies. The simultaneous formation of multiple non-covalent interactions creates synergistic stabilization effects [5] [6].

These cooperative effects are particularly pronounced in layered structures, where hydrogen bonding interactions organize molecules into two-dimensional sheets, which are then stacked through π-π interactions. The resulting three-dimensional architectures exhibit enhanced thermal and mechanical stability compared to structures stabilized by single interaction types [5].

Network Topology Analysis

Topological analysis of hydrogen bonding networks in pyridine-3,5-disulfonic acid systems reveals the formation of complex three-dimensional networks. The most common motifs include chains, rings, and two-dimensional sheets, which can be quantified using graph theory approaches [5] [6].

The network topology directly influences the physical properties of the resulting materials, including thermal stability, mechanical strength, and solubility. Understanding these structure-property relationships is crucial for the rational design of functional materials based on pyridine-3,5-disulfonic acid [5].

QTAIM and Hirshfeld Surface Analysis

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM analysis provides detailed insights into the electronic structure and bonding characteristics of pyridine-3,5-disulfonic acid and its supramolecular complexes. The electron density topology reveals the presence of bond critical points (BCPs) and their associated properties, which characterize the nature of chemical bonds and intermolecular interactions [10].

The electron density (ρ) at bond critical points involving the sulfonic acid groups typically ranges from 0.02 to 0.05 a.u., indicating moderate to strong hydrogen bonding interactions. The Laplacian of electron density (∇²ρ) values are generally positive, confirming the closed-shell nature of these interactions [10].

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a quantitative assessment of intermolecular interactions in crystal structures containing pyridine-3,5-disulfonic acid. The analysis generates fingerprint plots that characterize the relative contributions of different contact types to the overall crystal packing [10] [11].

The most significant contributions to intermolecular interactions in pyridine-3,5-disulfonic acid systems typically arise from O···H/H···O contacts, which account for 35-40% of the total surface area. These contacts primarily involve the sulfonic acid groups and reflect the dominant role of hydrogen bonding in crystal packing [10].

Surface Properties and Visualization

The Hirshfeld surface mapped with dnorm values reveals regions of close intermolecular contacts, appearing as red spots on the surface. These regions correspond to hydrogen bonding sites and other significant intermolecular interactions. The intensity of the red coloration correlates with the strength of the interactions [10] [11].

Shape-index mapping of Hirshfeld surfaces provides information about π-π stacking interactions, which appear as characteristic red and blue triangular regions. These features confirm the presence of parallel-displaced π-stacking interactions between aromatic rings [10].

Interaction Energy Analysis

Hirshfeld surface analysis enables the calculation of interaction energies between molecular pairs in crystal structures. The total interaction energy can be decomposed into electrostatic, polarization, dispersion, and repulsion components, providing insights into the nature of intermolecular forces [10] [11].

For pyridine-3,5-disulfonic acid systems, electrostatic interactions typically dominate, reflecting the polar nature of the sulfonic acid groups. Dispersion forces contribute significantly to π-π stacking interactions, while polarization effects are generally smaller but non-negligible [10].

| Table 1: Basic Properties and Theoretical Parameters of Pyridine-3,5-disulfonic Acid | ||

|---|---|---|

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₆S₂ | Multiple sources |

| Molecular Weight (g/mol) | 239.23 | Multiple sources |

| CAS Number | 13069-04-0 | Multiple sources |

| Density (g/cm³) | 1.865 | ChemSrc [1] |

| Melting Point (°C) | >300 | ChemicalBook [12] |

| pKa Value | -1.99 (sulfonic acid) | BenchChem |

| Table 2: Computational Methods and Applications in Pyridine-3,5-disulfonic Acid Studies | ||

|---|---|---|

| Computational Method | Application | Key Parameters |

| Density Functional Theory (DFT) | Electronic structure optimization | HOMO-LUMO gap, reactivity indices |

| B3LYP Functional | Charge distribution analysis | Charge density, electrostatic potential |

| Basis Set 6-311G(d,p) | Molecular orbital calculations | Orbital energies, geometry optimization |

| Gaussian 09/16 Program | Quantum chemical calculations | Thermodynamic properties |

| QTAIM Analysis | Bonding analysis | Electron density topology |

| Hirshfeld Surface Analysis | Intermolecular interactions | Contact surfaces, interaction energies |

| Molecular Dynamics (MD) | Dynamic behavior simulation | Adsorption modes, binding energies |

| Supramolecular Synthon Analysis | Supramolecular interaction prediction | Hydrogen bonding patterns |

| Table 3: Supramolecular Interactions in Pyridine-3,5-disulfonic Acid Systems | ||

|---|---|---|

| Interaction Type | Strength (kJ/mol) | Description |

| Pyridinium-Sulfonate | 15-25 | Ionic interaction between protonated pyridine and sulfonate [5] |

| Hydrogen Bonding | 8-40 | O-H···O and N-H···O interactions [5] |

| π-π Stacking | 8-25 | Parallel-displaced aromatic ring stacking [8] |

| Electrostatic Interactions | 10-50 | Coulombic attractions between charged species [5] |

| van der Waals Forces | 2-10 | Weak dispersion forces [8] |

| Charge-Assisted Interactions | 20-80 | Enhanced ionic interactions in charged systems [5] |